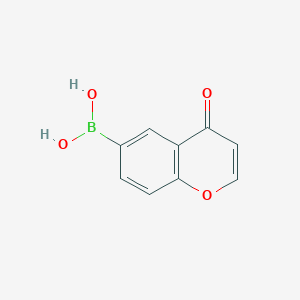![molecular formula C42H70O12 B13402648 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginsenoside Rk1 is a rare saponin compound derived from the root of Panax ginseng, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and anti-diabetic effects .
準備方法
Synthetic Routes and Reaction Conditions: Ginsenoside Rk1 can be synthesized through the heat treatment of ginsenosides found in Panax ginseng. The process involves steaming white ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying and additional steaming for another 30-45 hours . This method facilitates the selective formation of ginsenoside Rk1 by cleaving glycosidic bonds in existing ginsenosides.
Industrial Production Methods: Industrial production of ginsenoside Rk1 often involves physical heating and chemical transformation methods, including protein steaming and acid hydrolysis . These methods are designed to maximize the yield of ginsenoside Rk1 while maintaining its bioactive properties.
化学反応の分析
Types of Reactions: Ginsenoside Rk1 undergoes various chemical reactions, including dehydration, hydrolysis, and rearrangement of glycosidic bonds .
Common Reagents and Conditions:
Major Products Formed: The primary products formed from these reactions include ginsenoside Rg3, Rg5, and Rk1 .
科学的研究の応用
Chemistry:
Biology:
- Investigated for its role in regulating cellular processes such as apoptosis and cell cycle arrest .
Medicine:
- Demonstrated significant anti-tumor activity in various cancer cell lines, including lung squamous cell carcinoma and hepatocellular carcinoma .
- Exhibits anti-inflammatory and anti-diabetic effects, making it a potential therapeutic agent for chronic diseases .
Industry:
作用機序
Ginsenoside Rk1 exerts its effects through multiple molecular targets and pathways:
Induction of Apoptosis: Ginsenoside Rk1 induces apoptosis in cancer cells by activating caspase-dependent pathways and causing mitochondrial dysfunction.
Regulation of Glutamine Metabolism: Ginsenoside Rk1 inhibits glutamine metabolism in hepatocellular carcinoma by downregulating GLS1 expression and activating the ERK/c-Myc signaling pathway.
類似化合物との比較
Ginsenoside Rk1 is part of a family of ginsenosides, each with unique properties:
Ginsenoside Rg3: Similar to Rk1, Rg3 is formed through heat treatment and exhibits anti-tumor and anti-inflammatory effects.
Ginsenoside Rg5: Another compound formed alongside Rk1, Rg5 shares similar pharmacological activities but differs in its molecular structure.
Ginsenoside Rh2: Known for its anti-cancer properties, Rh2 is structurally different from Rk1 but shares some overlapping biological activities.
Ginsenoside Rk1 stands out due to its potent anti-tumor effects and ability to induce ferroptosis, making it a unique and valuable compound in scientific research and therapeutic applications.
特性
分子式 |
C42H70O12 |
|---|---|
分子量 |
767.0 g/mol |
IUPAC名 |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3 |
InChIキー |
KWDWBAISZWOAHD-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)

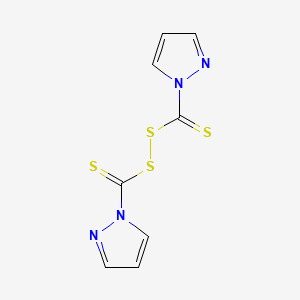
![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
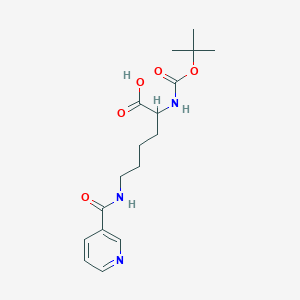
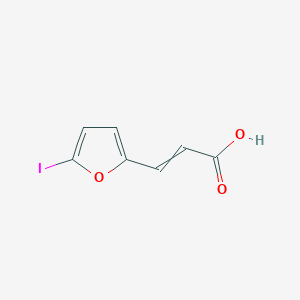
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
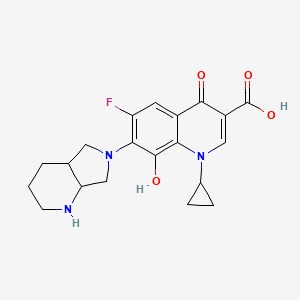
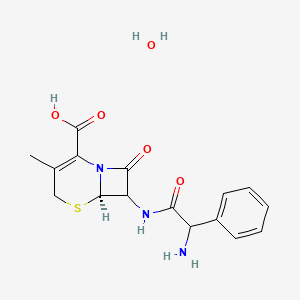

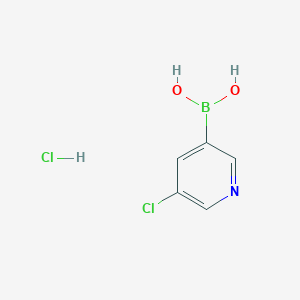
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
